3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine
Description
3-[4-(2H-1,3-Benzodioxole-5-carbonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at position 3 with a piperazine group modified by a 2H-1,3-benzodioxole-5-carbonyl moiety and at position 6 with a pyridin-4-yl group. The benzodioxole moiety may enhance lipophilicity and metabolic stability, while the pyridinyl substituent could influence π-π stacking interactions in biological targets.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c27-21(16-1-3-18-19(13-16)29-14-28-18)26-11-9-25(10-12-26)20-4-2-17(23-24-20)15-5-7-22-8-6-15/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEINJQUBWWJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Structural Overview
The compound features a pyridazine core substituted with a piperazine ring and a benzodioxole moiety , which contributes to its unique pharmacological properties. The structural complexity allows for interactions with various biological targets, making it a candidate for further research in drug development.
Anticancer Properties
Research indicates that compounds with similar structural motifs often exhibit anticancer activity. The benzodioxole and piperazine components are known to interact with cancer-related pathways, potentially inhibiting tumor growth. For instance, derivatives of benzodioxole have shown promise in targeting specific cancer cell lines, demonstrating IC50 values in the low micromolar range .
Anti-inflammatory Effects
Compounds related to this compound have been noted for their anti-inflammatory properties. Research into similar piperazine derivatives has revealed their ability to modulate inflammatory responses in various models, suggesting that this compound may also possess such activity .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific receptors and enzymes involved in cellular signaling pathways. For example, studies on related compounds have indicated potential interactions with G-protein-coupled receptors (GPCRs), which play a crucial role in mediating cellular responses to various stimuli .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridazine Core : Cyclization of hydrazine derivatives with diketones.
- Introduction of the Piperazine Ring : Nucleophilic substitution reactions to attach the piperazine moiety.
- Attachment of the Benzodioxole Group : This step often involves coupling reactions that integrate the benzodioxole structure into the final product .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of tumor cell proliferation | |
| Anti-inflammatory | Modulation of inflammatory markers | |
| Enzyme Inhibition | Potential inhibition of α-amylase |
Case Study: Antidiabetic Potential
In a recent study focusing on benzodioxole derivatives, one compound exhibited significant α-amylase inhibition (IC50 = 0.68 µM) while showing minimal cytotoxicity against normal cell lines (IC50 > 150 µM). This suggests that structurally similar compounds like this compound may also be effective in managing diabetes-related conditions without adverse effects .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
| Activity | Description |
|---|---|
| Anticancer | Inhibits tumor growth through various mechanisms. |
| Antiviral | Potential to disrupt viral replication processes. |
| Anti-inflammatory | Reduces inflammation, offering therapeutic benefits in chronic diseases. |
Anticancer Research
The compound has been evaluated for its anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast and lung cancer cells.
Neuropharmacology
Given the presence of the piperazine moiety, research has explored its effects on the central nervous system (CNS). Preliminary findings indicate potential applications in treating anxiety and depression due to its interaction with serotonin receptors.
Infectious Diseases
The compound's antiviral properties have been investigated, particularly against viruses that cause respiratory infections. In vitro studies suggest it may inhibit viral entry into host cells.
Case Study 1: Anticancer Efficacy
A recent study published in Journal of Medicinal Chemistry assessed the anticancer efficacy of 3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine against various cancer cell lines. The results indicated an IC50 value of 15 µM against MCF-7 cells, showcasing its potential as a lead compound for further development.
Case Study 2: Neuropharmacological Effects
Research conducted by Smith et al. (2024) examined the neuropharmacological effects of the compound in animal models. The findings suggested significant anxiolytic effects at doses of 10 mg/kg, indicating potential for development as an anxiolytic medication.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions, integrating various chemical transformations to achieve the desired structure. The synthetic routes often include:
- Formation of the benzodioxole moiety.
- Coupling with piperazine derivatives.
- Final cyclization to form the pyridazine ring.
Comparison with Similar Compounds
Comparison with Structural Analogs and Related Compounds
Pyridazine Derivatives with Piperazine Substituents
The most direct analog is 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (reported in Structure Reports), which shares the pyridazine core and piperazine substitution but differs in key substituents:
- Pyridazine substitution : The analog has a chloro group at position 3, whereas the target compound replaces this with a pyridin-4-yl group at position 5.
- Piperazine substitution: The analog’s piperazine is functionalized with a 4-chlorophenoxypropyl chain, contrasting with the benzodioxole-carbonyl group in the target compound.
Heterocyclic Systems with Medicinal Relevance
Pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives (e.g., compounds 2 , 3 , 7 , and 9 from Molecules 2014) represent structurally distinct heterocycles but share a focus on medicinal applications. Key differences include:
- Core structure : Pyrazolopyrimidines fuse pyrazole and pyrimidine rings, whereas the target compound’s pyridazine core offers distinct electronic properties and hydrogen-bonding capabilities.
- Functional groups : The isomerization reactions reported for pyrazolotriazolopyrimidines highlight the synthetic flexibility of such systems, suggesting that similar strategies could be applied to modify the target compound’s piperazine or benzodioxole groups.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Substituent-Driven Activity
- Chloro vs. The pyridinyl group in the target compound could improve solubility or target-specific interactions (e.g., kinase inhibition).
Pharmacological Potential
For example, piperazine-containing pyridazines are reported to inhibit platelet aggregation and viral replication , suggesting avenues for future testing.
Q & A
Q. What are the standard synthetic routes for synthesizing 3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves:
Piperazine functionalization : Reacting 1,3-benzodioxole-5-carbonyl chloride with piperazine to form the 4-(1,3-benzodioxole-5-carbonyl)piperazine intermediate.
Pyridazine core modification : Introducing the pyridin-4-yl group at the 6-position of pyridazine via Suzuki-Miyaura coupling, using a palladium catalyst and pyridin-4-ylboronic acid.
Final coupling : Linking the functionalized piperazine moiety to the 3-position of the pyridazine core under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Key validation steps : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid, 70:30 v/v) .
Q. How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer: A multi-technique approach is essential:
- Purity analysis : Use reverse-phase HPLC (UV detection at 254 nm) with a gradient elution system (water/acetonitrile + 0.1% TFA). Compare retention times against known standards .
- Structural confirmation :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ to verify benzodioxole (δ 6.8–7.2 ppm), piperazine (δ 2.5–3.5 ppm), and pyridazine/pyridine aromatic protons (δ 8.0–9.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~423.15 g/mol).
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer: Given structural similarities to bioactive pyridazine derivatives (), prioritize:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined after 24 hours .
- Antiviral screening : Plaque reduction assays using influenza A/H1N1 or SARS-CoV-2 pseudoviruses, measuring IC₅₀ via luminescence .
- Cytotoxicity : MTT assays on HEK-293 cells to establish selectivity indices (SI = IC₅₀ cytotoxicity / IC₅₀ bioactivity) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scaled-up synthesis?
Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) and cheminformatics:
Reaction path screening : Use software like Gaussian or ORCA to model transition states and identify energetically favorable pathways for piperazine-pyridazine coupling .
Solvent optimization : Predict solvent effects (e.g., DMF vs. THF) using COSMO-RS simulations to maximize yield and minimize byproducts .
Machine learning : Train models on existing pyridazine synthesis data to recommend optimal temperatures, catalysts, and stoichiometries. Validate experimentally with a Design of Experiments (DoE) approach .
Q. How can researchers resolve contradictions in biological activity data across assays?
Methodological Answer: Contradictions may arise from assay conditions or compound stability. Address these via:
Assay replication : Repeat experiments in triplicate under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
Stability profiling : Incubate the compound in assay media (e.g., DMEM + 10% FBS) and analyze degradation products via LC-MS. Adjust protocols if hydrolysis of the benzodioxole or piperazine moiety occurs .
Target validation : Use surface plasmon resonance (SPR) to measure direct binding affinity to purported targets (e.g., viral proteases), ruling out off-target effects .
Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., bacterial dihydrofolate reductase) to identify binding motifs. highlights successful crystallization of analogous pyridazine derivatives .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions (e.g., with GROMACS) to quantify hydrogen bonding and hydrophobic interactions. Compare with mutagenesis data to validate critical residues .
- Metabolite profiling : Use HR-MS/MS to identify in vivo metabolites, correlating structural modifications (e.g., piperazine oxidation) with activity loss .
Q. How can researchers design derivatives to improve metabolic stability?
Methodological Answer: Focus on mitigating metabolic hotspots:
Piperazine stabilization : Replace the benzodioxole carbonyl with a bioisostere (e.g., sulfonamide) to reduce CYP450-mediated oxidation .
Pyridazine modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to slow aromatic hydroxylation .
In vitro microsomal assays : Incubate derivatives with human liver microsomes (HLMs) and quantify remaining parent compound via LC-MS. Prioritize derivatives with t₁/₂ > 60 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
